molecular formula C15H15N5O2S B12174359 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide

3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide

Cat. No.: B12174359
M. Wt: 329.4 g/mol
InChI Key: GMEHOBOQMZJJFN-UHFFFAOYSA-N
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Description

3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Pyridine Ring: The pyridine moiety can be introduced via nucleophilic substitution reactions.

    Formation of the Thiazole Ring: This can be synthesized by the reaction of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the oxadiazole, pyridine, and thiazole intermediates under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The pyridine ring can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to amines or alcohols.

Scientific Research Applications

3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C15H15N5O2S/c21-12(17-8-5-14-18-9-10-23-14)1-2-13-19-15(20-22-13)11-3-6-16-7-4-11/h3-4,6-7,9-10H,1-2,5,8H2,(H,17,21)

InChI Key

GMEHOBOQMZJJFN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CCC(=O)NCCC3=NC=CS3

Origin of Product

United States

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